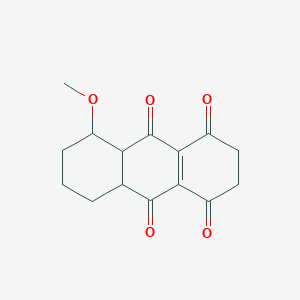
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone is a complex organic compound with a unique structure that includes multiple fused rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure efficient and cost-effective production. The exact methods can vary based on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds with similar fused ring structures but different functional groups.
Quinones: Compounds that can be formed through the oxidation of 5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone.
Hydrocarbons: Reduced forms of the compound that lack oxygen-containing functional groups.
Uniqueness
This compound is unique due to its specific combination of fused rings and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
59326-07-7 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
5-methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone |
InChI |
InChI=1S/C15H16O5/c1-20-10-4-2-3-7-11(10)15(19)13-9(17)6-5-8(16)12(13)14(7)18/h7,10-11H,2-6H2,1H3 |
InChI Key |
GYNVQGPZOAOXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2C1C(=O)C3=C(C2=O)C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















